T-Butyl 5-bromo-2-methylphenylcarbamate
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Overview
Description
T-Butyl 5-bromo-2-methylphenylcarbamate is a chemical compound that belongs to the class of organic compounds known as carbamates. These compounds are characterized by the presence of a carbamate group, which is a functional group derived from carbamic acid. This compound is utilized in organic synthesis and medicinal chemistry, particularly in the preparation of anti-cancer drug intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T-Butyl 5-bromo-2-methylphenylcarbamate involves several steps, including acylation, nucleophilic substitution, and reduction. Another method includes the diastereoselective aminobromination reaction of α,β-unsaturated nitro compounds using t-butyl N,N-dibromocarbamate as a bromine source.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of palladium-catalyzed coupling reactions and asymmetric Mannich reactions to create chiral carbamate compounds.
Chemical Reactions Analysis
Types of Reactions
T-Butyl 5-bromo-2-methylphenylcarbamate undergoes various chemical reactions, including:
Hydrolysis: Breaking the carbamate bond (C-O) in the presence of water, yielding t-butyl alcohol and 5-bromo-2-methyl aniline.
Nucleophilic Substitution: Involves the replacement of a leaving group with a nucleophile.
Reduction: Involves the gain of electrons or decrease in oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include t-butyl N,N-dibromocarbamate for bromination and N-methyl-N-methoxy-2-phenylacetamide for ketone synthesis. Reaction conditions often involve the use of palladium catalysts and specific temperature and pressure settings to achieve desired yields and selectivities.
Major Products Formed
Major products formed from these reactions include t-butyl alcohol, 5-bromo-2-methyl aniline, and various chiral carbamate derivatives.
Scientific Research Applications
T-Butyl 5-bromo-2-methylphenylcarbamate is widely used in scientific research, particularly in:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and pesticides.
Medicinal Chemistry: In the preparation of anti-cancer drug intermediates.
Polymer Modification: To alter the properties of polymers.
Mechanism of Action
The mechanism of action of T-Butyl 5-bromo-2-methylphenylcarbamate involves its reactivity towards different functional group transformations. The compound’s steric bulk, imparted by the t-butyl group, influences its reactivity and selectivity in chemical reactions. Molecular targets and pathways involved in its action are not extensively documented but are likely related to its role as an intermediate in drug synthesis.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
T-Butyl 5-bromo-2-methylphenylcarbamate is unique due to its specific structure, which includes a t-butyl group attached to the nitrogen atom of the carbamate moiety. This structural feature imparts steric bulk to the molecule, influencing its reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
tert-butyl N-(5-bromo-2-methylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-5-6-9(13)7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVTXJGOUMSADR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444834 |
Source
|
Record name | tert-Butyl (5-bromo-2-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221538-07-4 |
Source
|
Record name | tert-Butyl (5-bromo-2-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 221538-07-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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